molecular formula C12H20N2 B1267386 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] CAS No. 22122-96-9

2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]

Cat. No. B1267386
CAS RN: 22122-96-9
M. Wt: 192.3 g/mol
InChI Key: PFVWRDDUHXEPTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds related to 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] often involves condensation reactions, 1,3-dipolar cycloaddition, and subsequent hydrogenation processes. For example, Chernyshev et al. (2008) synthesized 2'-substituted cis-hexahydrospiro compounds via condensation followed by sodium borohydride reduction in high yields, showcasing the synthetic accessibility of such spirocyclic structures (Chernyshev et al., 2008).

Molecular Structure Analysis

Spirocyclic compounds often adopt specific conformations due to the steric demands of their cyclic components. Fitjer et al. (1988) described the crystal structure, conformation, and dynamics of sterically crowded cyclohexanes, providing insights into the structural features of spirocyclic compounds similar to hexahydrospiro[cyclohexane-1,3'-indazole], highlighting their conformational preferences in solid and solution states (Fitjer et al., 1988).

Chemical Reactions and Properties

Spirocyclic compounds like hexahydrospiro[cyclohexane-1,3'-indazole] undergo various chemical reactions including alkylation, acylation, and sulfonylation, as shown by Chernyshev et al. (2008). These reactions expand the functional diversity of spirocyclic compounds, enabling further chemical modifications and applications (Chernyshev et al., 2008).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including their solubility, melting points, and boiling points, are influenced by their molecular structure. The specific arrangement of atoms and the presence of functional groups impact their interaction with solvents and their phase transitions. Studies on related compounds provide a foundation for understanding the physical properties of hexahydrospiro[cyclohexane-1,3'-indazole].

Chemical Properties Analysis

The chemical properties of spirocyclic compounds are governed by their functional groups and molecular framework. Their reactivity, acidity, basicity, and redox characteristics are determined by the electronic distribution within the molecule. The synthesis and reactions presented by Chernyshev et al. (2008) illustrate the chemical versatility of spirocyclic compounds, including hexahydrospiro[cyclohexane-1,3'-indazole], which can be tailored through chemical synthesis (Chernyshev et al., 2008).

Scientific Research Applications

  • Synthesis of Spiro-3H-Indazoles and Fused-2H-Indazoles : A study by Cheng et al. (2017) described the synthesis of rare spiro-3H-indazoles using a 1,3-dipolar cycloaddition reaction. This synthesis approach allowed the creation of unique spiro-3H-indazoles, which could further transform into fused-2H-indazoles through acid- or heat-mediated rearrangement.

  • Antimicrobial and Analgesic Properties : Research by Gein et al. (2019) focused on the synthesis of novel 4,5,6,7-tetrahydro-2H-indazole derivatives and their biological activities. These compounds showed promising antimicrobial, analgesic, and anti-inflammatory activities.

  • NMR Studies of Derivatives : Mamedov et al. (2015) conducted synthesis and NMR investigations of various indazole derivatives. They confirmed the presence of conformational and keto–enol tautomeric transitions in these compounds, providing insights into their structural characteristics.

  • Anticancer Activity Studies : The study by El Malah et al. (2021) focused on the chemical synthesis and anticancer activity of 3-chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-ones. These compounds exhibited significant cytotoxicity against various cancer cell lines, demonstrating their potential as anticancer agents.

  • Antitumor Activity of Indazole Derivatives : In a study by Gouda et al. (2021), the researchers synthesized and evaluated the antitumor activity of novel dispiro[oxindole-cyclohexanone]-pyrrolidines, which include indazole components. These compounds showed promising results as potential antitumor agents.

  • Synthesis of Spirofurochromanone Derivatives : Ashok et al. (2017) investigated the synthesis and biological activity of spirofurochromanone derivatives, including those with indazole rings. These compounds exhibited anti-inflammatory and antioxidant properties, indicating their potential in pharmaceutical applications.

Safety And Hazards

Detailed safety and hazard information for this compound was not available in the search results .

Future Directions

As for future directions, it’s hard to predict without more specific information about the current uses and research involving this compound .

properties

IUPAC Name

spiro[2,3a,4,5,6,7-hexahydroindazole-3,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-8-12(9-5-1)10-6-2-3-7-11(10)13-14-12/h10,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVWRDDUHXEPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3CCCCC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312779
Record name 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]

CAS RN

22122-96-9
Record name NSC262179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AN Kornev, OY Gorak, OV Lukoyanova… - Zeitschrift für …, 2012 - Wiley Online Library
The N, N′‐annulated dichlorodiazaphosphole 1 was prepared in 55 % yield by the reaction of cyclohexanone azine (c‐HA) with two equivalents of PCl 3 in pyridine. Compound 1 …
Number of citations: 19 onlinelibrary.wiley.com

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